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For researchers and professionals in drug development, the selectivity of a pharmacological

agent is a critical determinant of its therapeutic potential and safety profile. Redafamdastat
(PF-04457845), a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), has

demonstrated an exceptional selectivity profile that distinguishes it from other compounds in its

class. This guide provides a comprehensive comparison of Redafamdastat's selectivity,

supported by experimental data and detailed methodologies.

Unprecedented Selectivity for FAAH
Redafamdastat has been shown to be an exquisitely selective inhibitor of FAAH.[1] In vitro

studies have determined its IC50 values to be 7.2 nM for human FAAH and 7.4 nM for rat

FAAH.[1] Its mechanism of action involves the covalent, irreversible carbamylation of the

active-site serine nucleophile within the FAAH enzyme.[1][2] This targeted action ensures a

durable and specific inhibition of the enzyme's activity.

The remarkable selectivity of Redafamdastat has been extensively documented through

competitive activity-based protein profiling (ABPP).[1][2] This powerful technique allows for the

assessment of an inhibitor's interaction with a broad range of enzymes within their native

biological context. Studies have shown that even at a high concentration of 100 μM,

Redafamdastat demonstrates no off-target activity against other serine hydrolases in human

and mouse membrane proteomes.[1][3] This clean profile is a significant advantage, minimizing

the potential for unintended pharmacological effects.
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Comparative Selectivity Profile
To highlight the superior selectivity of Redafamdastat, a comparison with the first-generation

FAAH inhibitor, URB597, is presented in the table below. While both compounds effectively

inhibit FAAH, URB597 exhibits notable off-target activity, particularly against carboxyesterases

in the liver.[2]

Compound Primary Target
IC50 (human

FAAH)

Selectivity

Profile

(Competitive

ABPP)

Known Off-

Targets

Redafamdastat

(PF-04457845)

Fatty Acid Amide

Hydrolase

(FAAH)

7.2 nM[1][3]

No off-target

inhibition of other

serine

hydrolases

observed at 100

μM.[1][2][3]

None identified in

broad serine

hydrolase

profiling.[1][2][3]

URB597

Fatty Acid Amide

Hydrolase

(FAAH)

4.6 nM

Inhibits other

serine

hydrolases.[2]

Carboxyesterase

s (in liver

proteome).[2]

Experimental Methodologies
The determination of Redafamdastat's selectivity relies on robust experimental protocols. A

key methodology is Competitive Activity-Based Protein Profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP)
Protocol:

Proteome Preparation: Tissue or cell proteomes (e.g., brain, liver) are prepared to maintain

native enzyme activity.

Inhibitor Incubation: The proteome is incubated with varying concentrations of the test

inhibitor (e.g., Redafamdastat or URB597).
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Probe Labeling: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate probe)

that covalently labels the active sites of serine hydrolases is added to the mixture. The

inhibitor, if bound to a target enzyme, will prevent the probe from labeling it.

Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning. A

decrease in the fluorescence signal for a specific protein band in the presence of the inhibitor

indicates that the inhibitor has bound to and inhibited that enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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